molecular formula C13H12ClN3O B8788660 N-(4-chlorophenyl)-2-phenylHydrazinecarboxamide

N-(4-chlorophenyl)-2-phenylHydrazinecarboxamide

Cat. No. B8788660
M. Wt: 261.70 g/mol
InChI Key: AGWCZLGCTUBHLR-UHFFFAOYSA-N
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Patent
US06943179B2

Procedure details

1.1 A solution of 15.35 g of 4-chlorophenyl isocyanate in 50 ml of THF is added to a solution of 9.83 g of phenylhydrazine in 100 ml of THF under a nitrogen atmosphere, and the mixture is refluxed for 2 hours. Conventional work-up gives 25.1 g of N-(4-chlorophenylaminocarbonyl)-N′-phenylhydrazine(“AA”), El 277, m.p. 187-189.
[Compound]
Name
El 277
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.35 g
Type
reactant
Reaction Step Two
Quantity
9.83 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]=[C:9]=[O:10])=[CH:4][CH:3]=1.[C:11]1([NH:17][NH2:18])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>C1COCC1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]([NH:18][NH:17][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[O:10])=[CH:4][CH:3]=1

Inputs

Step One
Name
El 277
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
15.35 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)N=C=O
Name
Quantity
9.83 g
Type
reactant
Smiles
C1(=CC=CC=C1)NN
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 2 hours
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)NC(=O)NNC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 25.1 g
YIELD: CALCULATEDPERCENTYIELD 105.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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